molecular formula C17H19N3O3S B2906294 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone CAS No. 626222-57-9

2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone

Cat. No.: B2906294
CAS No.: 626222-57-9
M. Wt: 345.42
InChI Key: YKECZQTUHAQEBE-UHFFFAOYSA-N
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Description

2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone is a synthetic compound known for its unique chemical structure and versatile applications in various fields including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridazinyl sulfanyl moiety linked to a morpholin-4-yl ethanone structure.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone typically involves the following steps:

    • Formation of the pyridazinyl sulfanyl intermediate through a nucleophilic substitution reaction.

    • Coupling of the intermediate with a morpholin-4-yl ethanone precursor under mild conditions.

    • Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

  • Industrial Production Methods: The industrial production of this compound follows a scalable synthetic route:

    • Utilization of high-efficiency reactors to ensure uniform mixing and reaction consistency.

    • Implementation of continuous flow processes to enhance production efficiency.

    • Application of advanced purification techniques such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

  • Types of Reactions: 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone undergoes various chemical reactions, including:

    • Oxidation: : Conversion to sulfone derivatives using common oxidizing agents.

    • Reduction: : Reduction of the pyridazinyl ring or morpholin-4-yl moiety under specific conditions.

    • Substitution: : Halogenation or alkylation of the aromatic ring.

  • Common Reagents and Conditions

    • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    • Reducing agents: Sodium borohydride, lithium aluminum hydride.

    • Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

  • Major Products Formed

    • Sulfone derivatives from oxidation.

    • Reduced analogs of the original compound.

    • Substituted derivatives with various functional groups.

Scientific Research Applications

The compound finds extensive use in the following areas:

  • Chemistry

    • As a starting material for synthesizing more complex molecules.

    • In the study of reaction mechanisms involving sulfur and nitrogen-containing heterocycles.

  • Biology

    • As a probe to investigate biological pathways and molecular interactions.

    • In the development of bioactive molecules for research purposes.

  • Medicine

    • Potential therapeutic applications due to its unique pharmacophore.

    • Exploration in the design of new drugs with specific target activities.

  • Industry

    • Utilized in the manufacturing of specialty chemicals.

    • Application in material science for developing novel materials with specific properties.

Mechanism of Action

  • Mechanism by which the compound exerts its effects

    • Interaction with biological targets through binding to specific receptors or enzymes.

    • Modulation of biochemical pathways leading to desired biological outcomes.

  • Molecular Targets and Pathways Involved

    • Specific binding to enzyme active sites or receptor proteins.

    • Involvement in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

  • Comparison with Other Similar Compounds

    • Structural analogs with modifications in the pyridazinyl or morpholin-4-yl groups.

    • Comparison of biological activities and chemical properties.

  • List of Similar Compounds

    • 2-[6-(4-Hydroxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone.

    • 2-[6-(4-Methyl-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone.

    • 2-[6-(4-Chloro-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone.

This overview provides a comprehensive guide to the compound 2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Whether for academic research or industrial use, understanding these aspects offers valuable insights into its potential and versatility.

Properties

IUPAC Name

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-22-14-4-2-13(3-5-14)15-6-7-16(19-18-15)24-12-17(21)20-8-10-23-11-9-20/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKECZQTUHAQEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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